molecular formula C21H26N4OS B2463724 N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide CAS No. 923902-87-8

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide

Cat. No. B2463724
CAS RN: 923902-87-8
M. Wt: 382.53
InChI Key: RNKKKLGEGFIDER-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide, also known as BVT.2733, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action and biochemical effects have been investigated extensively.

Mechanism Of Action

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in regulating cellular signaling pathways. By inhibiting PDE4, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide increases levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in many cellular processes. This leads to downstream effects such as inhibition of pro-inflammatory cytokine production and promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have cardioprotective effects and can reduce cardiac damage in animal models of myocardial infarction.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide is its selectivity for PDE4, which reduces the risk of off-target effects. Additionally, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide is its relatively low potency compared to other PDE4 inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide. One area of interest is its potential use in combination therapy with other drugs, such as chemotherapy agents or immunotherapies, to enhance their effectiveness. Another area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis, where PDE4 inhibitors have shown promise in preclinical studies. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide involves a multi-step process that starts with the reaction of 1-cyanocyclopentane with 2-bromo-1-cyclohexylbenzimidazole. The resulting product is then reacted with thioacetic acid to yield N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide. The synthesis has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models of arthritis. Additionally, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4OS/c22-15-21(12-6-7-13-21)24-19(26)14-27-20-23-17-10-4-5-11-18(17)25(20)16-8-2-1-3-9-16/h4-5,10-11,16H,1-3,6-9,12-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKKKLGEGFIDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)NC4(CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide

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